3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (hereafter referred to as the "target compound") is a thieno[3,2-d]pyrimidin-4(3H)-one derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 3-Ethyl group: Positioned on the pyrimidinone ring, likely influencing steric and electronic properties.
- 6-Methyl-6,7-dihydro group: A partially saturated thiophene ring, enhancing conformational rigidity .
The compound’s safety profile highlights significant hazards, including flammability, toxicity (acute oral toxicity, carcinogenicity), and environmental risks (toxic to aquatic life). Strict handling protocols, such as inert gas purging, moisture control, and personal protective equipment, are mandated during use .
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-3-21-18(24)17-14(10-12(2)26-17)20-19(21)25-11-16(23)22-9-8-13-6-4-5-7-15(13)22/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUDQJKGUITULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities.
Mode of Action
It is known that similar compounds interact with their targets to induce a variety of biological effects.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to diverse types of biological and pharmaceutical activities.
Pharmacokinetics
The synthesis of similar compounds has been reported, which could potentially provide insights into their pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit antimicrobial, antiviral, antitumor, and antifibrotic activities.
Action Environment
The synthesis of similar compounds has been reported, which could potentially provide insights into how environmental factors might influence their action.
Biological Activity
The compound 3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one represents a novel class of thienopyrimidine derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Synthesis
The molecular structure of the compound features a thienopyrimidine core substituted with an ethyl group and an indoline moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the thienopyrimidine scaffold.
- Introduction of the indoline and ethyl groups through nucleophilic substitution reactions.
Antiviral Activity
Recent studies have highlighted the antiviral properties of similar thienopyrimidine derivatives. For instance, a series of compounds were evaluated for their activity against HIV-1, revealing promising inhibition profiles. The structure-activity relationship (SAR) indicated that modifications on the indoline ring significantly affect antiviral potency.
| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |
|---|---|---|---|
| V-25i | 2.57 ± 0.79 | >9.85 | >3.84 |
| V-25b | 4.85 ± 1.53 | >9.87 | >2.03 |
| V-25c | 5.06 ± 1.43 | >9.51 | >1.88 |
EC50 values indicate effective concentration for 50% inhibition, while CC50 denotes cytotoxicity concentration.
The compound is believed to inhibit viral replication by targeting key proteins involved in the viral life cycle, such as the HIV-1 capsid protein. This inhibition disrupts viral assembly and maturation processes.
Case Studies
Several case studies have been conducted to assess the therapeutic potential of thienopyrimidine derivatives:
- Study on HIV Inhibition : A study published in Organic & Biomolecular Chemistry demonstrated that a derivative with a similar scaffold exhibited significant antiviral activity with an EC50 value of 5.14 μM against HIV-1 .
- Cytotoxicity Assessment : In vitro assays on human cell lines showed that while some derivatives were potent antiviral agents, they also exhibited cytotoxic effects at higher concentrations, necessitating further optimization to enhance selectivity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
Core Modifications: Unlike analogues with simple pyrimidin-4(3H)-one cores (e.g., 2a–2c), the target compound incorporates a dihydrothieno ring, enhancing planarity and rigidity .
Position 2 Substituents : The indolin-1-yl-oxoethyl group in the target compound contrasts with nitroaryl substituents in 2a–2c. This difference may confer distinct electronic profiles (e.g., electron-rich vs. electron-deficient systems) and influence solubility or receptor binding .
Synthetic Pathways : Analogues like 2a–2c are synthesized via S-alkylation of 2-thiouracils with phenacyl halides, followed by cyclization in concentrated H₂SO₄ . The target compound’s synthesis likely involves similar S-alkylation steps but with indoline-derived reagents, though explicit details are absent in the evidence.
Table 2: Physicochemical and Hazard Profiles
Key Observations :
Functional Implications of Substituents
- Indolin-1-yl Group : The indoline moiety in the target compound may enhance π-stacking interactions or modulate solubility compared to nitroaryl groups in 2a–2c. Indoline derivatives are often explored in drug discovery for their bioisosteric properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
